Sulbactam benzathine
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Overview
Description
Sulbactam benzathine is a compound that combines sulbactam, a beta-lactamase inhibitor, with benzathine, a stabilizing agent. Sulbactam is a derivative of the basic penicillin nucleus and is primarily used to inhibit beta-lactamase enzymes produced by bacteria, which can destroy beta-lactam antibiotics. This combination enhances the efficacy of beta-lactam antibiotics by preventing their degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulbactam involves several steps:
Diazotisation and Bromination: 6-amino-penicillanic acid is subjected to diazotisation and bromination reactions using bromine, sodium nitrite, and sulfuric acid as solvents.
Oxidation: The intermediate product is then oxidized using potassium permanganate and sulfuric acid.
Hydrogenation: The final step involves hydrogenation using strontium powder and sulfuric acid as a solvent, resulting in the formation of sulbactam.
Industrial Production Methods: Industrial production of sulbactam benzathine typically involves large-scale synthesis using the above-mentioned steps, with careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques ensures the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulbactam benzathine undergoes various chemical reactions, including:
Oxidation: Sulbactam can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulbactam back to its precursor forms.
Substitution: Sulbactam can undergo substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate and sulfuric acid.
Reduction: Hydrogenation using strontium powder.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Precursor forms of sulbactam.
Substitution: Various substituted beta-lactam derivatives.
Scientific Research Applications
Sulbactam benzathine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of beta-lactam antibiotics.
Biology: Studied for its role in inhibiting beta-lactamase enzymes and its impact on bacterial resistance.
Medicine: Combined with beta-lactam antibiotics to treat bacterial infections, particularly those caused by beta-lactamase-producing bacteria.
Industry: Used in the production of pharmaceutical formulations to enhance the stability and efficacy of antibiotics
Mechanism of Action
Sulbactam benzathine exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. Sulbactam binds to the active site of beta-lactamase, preventing it from hydrolyzing the antibiotic. This allows the antibiotic to remain effective against bacteria. The benzathine component stabilizes the compound, ensuring its prolonged action .
Comparison with Similar Compounds
Benzathine benzylpenicillin: Another beta-lactam antibiotic combined with benzathine for prolonged action.
Ampicillin-sulbactam: A combination of ampicillin and sulbactam used to treat various bacterial infections.
Cefoperazone-sulbactam: A combination of cefoperazone and sulbactam used for its broad-spectrum antibacterial activity.
Uniqueness: Sulbactam benzathine is unique due to its combination of sulbactam and benzathine, which provides both beta-lactamase inhibition and prolonged stability. This makes it particularly effective in treating infections caused by beta-lactamase-producing bacteria, offering a synergistic effect that enhances the efficacy of beta-lactam antibiotics .
Properties
CAS No. |
83031-43-0 |
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Molecular Formula |
C32H42N4O10S2 |
Molecular Weight |
706.8 g/mol |
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2.2C8H11NO5S/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h1-10,17-18H,11-14H2;2*5-6H,3H2,1-2H3,(H,11,12)/t;2*5-,6+/m.11/s1 |
InChI Key |
YSEPFTSCLHUBNH-HFKSPEPWSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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